Tricyclic Dihydropyrazinone Core Enables Dual 5-HT2A/α1 Pharmacology Unattainable with Bicyclic Indazole-3-Carboxamide Predecessors
The tricyclic 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold represents a scaffold-hop from the bicyclic 1H-indazole-3-carboxamide series previously explored by Furlotti et al. (J. Med. Chem. 2012), which produced selective 5-HT4 receptor ligands [1] [2]. When the same research group fused a dihydropyrazinone ring onto the indazole core to create the tricyclic system, the receptor pharmacology shifted from 5-HT4 to dual 5-HT2A/α1 antagonism. Specifically, N2-alkyl derivative compound 28 (synthesized from the parent scaffold via the route described in US Patent 9,120,801) demonstrated potent 5-HT2A antagonism with >100-fold selectivity over other serotonin subtype receptors (including 5-HT2C, 5-HT2B, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7) and high affinity for the α1 adrenergic receptor [2].
| Evidence Dimension | Primary receptor target engagement |
|---|---|
| Target Compound Data | N2-alkyl derivatives of the tricyclic scaffold achieve dual 5-HT2A antagonism (>100-fold selectivity over all other serotonin subtypes) plus high α1 affinity [2] |
| Comparator Or Baseline | 1H-indazole-3-carboxamide derivatives from Furlotti et al. 2012: selective 5-HT4 receptor ligands with high selectivity over 5-HT2A and hERG [1] |
| Quantified Difference | >100-fold selectivity window for 5-HT2A over other serotonin subtypes (tricyclic series) vs. 5-HT4 selectivity with deliberate exclusion of 5-HT2A activity (bicyclic series); qualitative receptor target switch from 5-HT4 to 5-HT2A/α1 dual pharmacology |
| Conditions | Radioligand binding assays against a panel of serotonin receptor subtypes and α1 adrenergic receptor; Furlotti et al. ChemMedChem 2018 [2]; comparator data from J. Med. Chem. 2012 [1] |
Why This Matters
Procurement of the tricyclic scaffold is essential for programs targeting 5-HT2A/α1 dual antagonism (e.g., ocular hypertension, glaucoma); bicyclic indazole-3-carboxamides address a fundamentally different receptor target (5-HT4) and cannot substitute.
- [1] Furlotti G, Alisi MA, Apicella C, Capezzone de Joannon A, Cazzolla N, Costi R, Cuzzucoli Crucitti G, Garrone B, Iacovo A, Magarò G, Mangano G, Miele G, Ombrato R, Pescatori L, Polenzani L, Rosi F, Vitiello M, Di Santo R. Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. J Med Chem. 2012;55(22):9446-9466. View Source
- [2] Furlotti G, Alisi MA, Cazzolla N, Ceccacci F, Garrone B, Gasperi T, La Bella A, Leonelli F, Loreto MA, Magarò G, Mangano G, Bettolo RM, Masini E, Miceli M, Migneco LM, Vitiello M. Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives. ChemMedChem. 2018;13(15):1597-1607. View Source
